Dendrid

描述

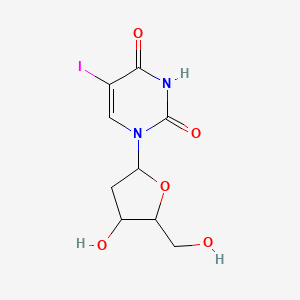

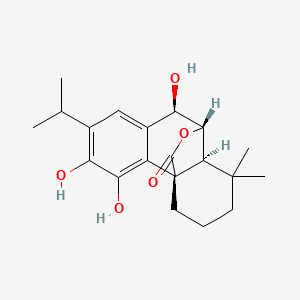

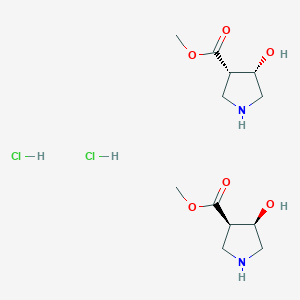

“Dendrid” is a brand name for a medication that contains the active ingredient Idoxuridine . It is an antiviral chemotherapeutic agent prepared in a sterile buffered isotonic solution . The active ingredient, Idoxuridine, is identical in chemical structure to thymidine except that the 5-methyl group is replaced by iodine . When Idoxuridine is substituted for thymidine in DNA, the cell is unable to utilize the DNA and reproduction ceases .

Synthesis Analysis

Dendrimers are synthesized by a template approach in which metal ions are extracted into the interior of dendrimers and then subsequently chemically reduced to yield nearly size-monodisperse particles having dimensions of less than 3 nm . Monometallic, bimetallic (including core/shell), and semiconductor nanoparticles have been prepared by this route .

Molecular Structure Analysis

Dendrimers and dendrons are a type of hyper-branched macromolecules characterized by a well-defined three-dimensional branching architecture with a high degree of mono-disperse molecular weight characteristics emanating from a multifunctional core . They are often defined by the composition and chemistry of their core, branching (internal monomers) and by their multivalent terminal groups (surface groups) .

Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . Deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .

Physical And Chemical Properties Analysis

Dendrimers are highly branched, globular, multivalent, mono-dispersed macromolecules with the well-defined symmetric and three-dimensional structures . The structure and chemical properties of dendrimers can be logically controlled by modification of the core, the type and number of repetitive branch units, and the terminal functional groups .

作用机制

The mechanism of action of Dendrid in relieving pain from diabetic neuropathy is a multi-faceted process involving various biological responses and interactions . Central to this mechanism is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by capsaicin, a key component of Dendrid .

安全和危害

The potential hazards of using DMF in chemical reactions will serve as an educational resource to promote awareness of such safety hazards in the broader chemistry community and encourage scientists to develop appropriate control strategies to mitigate the potential safety risks associated with the use of DMF in chemical reactions .

未来方向

Dendritic cells play a critical role in the regulation of both innate and adaptive immunities . Tumors can exploit the biology of these cells to both evade immunity and facilitate their growth . Improved understanding of how tumor cells interact with dendritic cells therefore has implications for both cancer biology and immunity to tumors .

属性

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFRJNBWHJMXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine, 2'-deoxy-5-iodo- | |

CAS RN |

60110-67-0, 54-42-2 | |

| Record name | 1-(4-Hydroxy-5-hydroxymethyltetrahydrofuran-2-yl)-5-iodo-1H-pyrimidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060110670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | idoxuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uridine, 2'-deoxy-5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B8176928.png)

![2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid](/img/structure/B8176979.png)